molecular formula C8H15NO3 B15440603 N-Methyl-N-(2-methylpropanoyl)-L-alanine CAS No. 70717-17-8

N-Methyl-N-(2-methylpropanoyl)-L-alanine

Cat. No.: B15440603
CAS No.: 70717-17-8
M. Wt: 173.21 g/mol
InChI Key: HLXQVDZKJJXNLW-LURJTMIESA-N
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Description

N-Methyl-N-(2-methylpropanoyl)-L-alanine is a modified amino acid derivative where the α-amino group of L-alanine is substituted with a methyl group and a 2-methylpropanoyl (isobutyryl) moiety.

Properties

CAS No.

70717-17-8

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(2S)-2-[methyl(2-methylpropanoyl)amino]propanoic acid

InChI

InChI=1S/C8H15NO3/c1-5(2)7(10)9(4)6(3)8(11)12/h5-6H,1-4H3,(H,11,12)/t6-/m0/s1

InChI Key

HLXQVDZKJJXNLW-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)N(C)C(=O)C(C)C

Canonical SMILES

CC(C)C(=O)N(C)C(C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

N-Methyl-L-alanine

  • Structure : Single N-methyl substitution on L-alanine.
  • Key Differences : Lacks the isobutyryl group, resulting in lower hydrophobicity and molecular weight (103.12 g/mol vs. ~175.21 g/mol for the target compound).
  • Applications : Acts as a biomarker in metabolic studies and a substrate in enzymatic assays (e.g., L-alanine dehydrogenase in Bacillus spore germination) .

N-Dodecanoyl-N-methyl-β-alanine

  • Structure: β-alanine backbone with N-methyl and N-dodecanoyl (lauroyl) groups.
  • Key Differences: The β-amino acid configuration and long acyl chain enhance hydrophobicity (logP ~5.2) compared to the target compound’s shorter isobutyryl group.
  • Applications : Used in surfactants and lipid membrane studies due to its amphiphilic properties .

Metalaxyl and Benalaxyl (Pesticide Derivatives)

  • Structure : DL-alanine derivatives with N-aryl (e.g., 2,6-dimethylphenyl) and acyl (methoxyacetyl or phenylacetyl) groups.
  • Key Differences : Aryl substituents and methoxyacetyl groups enhance pesticidal activity by targeting oomycete fungi. The target compound’s isobutyryl group may lack comparable bioactivity in this context .
  • Applications : Broad-spectrum fungicides in agriculture .

N-Boc-L-alanine

  • Structure : L-alanine with a tert-butoxycarbonyl (Boc) protecting group.
  • Key Differences : The bulky Boc group increases steric hindrance and stability under acidic conditions, unlike the isobutyryl group, which is smaller and less protective.
  • Applications : Intermediate in peptide synthesis .

β-N-Methylamino-L-alanine (BMAA)

  • Structure: β-amino acid with a methylamino group.
  • Key Differences: The β-configuration and methylamino substituent confer neurotoxicity via NMDA receptor activation, unlike the α-substituted target compound.
  • Applications : Linked to neurodegenerative diseases (e.g., ALS-Parkinsonism dementia) .

Physicochemical and Functional Comparisons

Compound Molecular Weight (g/mol) Key Substituents Solubility (Water) Key Applications
N-Methyl-N-(2-methylpropanoyl)-L-alanine* ~175.21 Methyl, isobutyryl Moderate Hypothetical: Enzyme inhibition
N-Methyl-L-alanine 103.12 Methyl High Metabolic studies, spore germination
N-Dodecanoyl-N-methyl-β-alanine 285.43 Methyl, lauroyl Low Surfactants, lipid research
Metalaxyl 279.33 2,6-Dimethylphenyl, methoxyacetyl Low Agricultural fungicide
N-Boc-L-alanine 189.17 Boc Moderate Peptide synthesis
BMAA 118.13 β-methylamino High Neurotoxicity studies

*Estimated values based on structural analogs.

Research Implications and Gaps

  • Synthesis : The target compound could be synthesized via acylation of N-methyl-L-alanine with isobutyryl chloride, analogous to methods in using DMSO/KOH .
  • Limitations: No direct data on the target compound’s reactivity or toxicity exists in the provided evidence; further experimental validation is needed.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-Methyl-N-(2-methylpropanoyl)-L-alanine with high enantiomeric purity?

Answer:
The synthesis typically involves coupling a protected L-alanine derivative with 2-methylpropanoyl chloride under Schotten-Baumann conditions. For enantiomeric purity:

  • Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protecting groups for the amino group to prevent racemization .
  • Employ chiral chromatography (e.g., HPLC with a polysaccharide-based column) or enzymatic resolution to isolate the desired enantiomer .
  • Validate purity via 1H^1H NMR (e.g., absence of diastereomeric peaks at δ 1.11–1.12 ppm for methyl groups) and optical rotation measurements .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H^1H NMR: Look for characteristic doublets (δ 1.11–1.12 ppm) and a septet (δ 2.51 ppm) corresponding to the 2-methylpropanoyl group .
    • 13C^{13}C NMR: Verify the carbonyl signal at ~175 ppm for the amide bond .
  • Mass Spectrometry (MS):
    • ESI-MS should show a molecular ion peak at m/z 824.96 (M+H+^+) for the free acid form .
  • HPLC Purity:
    • Ensure ≥99% purity via reverse-phase HPLC with UV detection at 210–220 nm .

Basic: What experimental strategies are effective for assessing the compound’s solubility in aqueous and organic solvents?

Answer:

  • Solvent Screening:
    • Test solubility in DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using nephelometry or UV-Vis spectroscopy .
    • For hydrophobic interactions, use co-solvents like acetonitrile (<10% v/v) to enhance solubility without denaturing biomolecules .
  • Partition Coefficient (LogP):
    • Estimate via shake-flask method or computational tools (e.g., ChemAxon) to predict membrane permeability .

Advanced: How does this compound’s stability vary under different storage and experimental conditions?

Answer:

  • Thermal Stability:
    • Store lyophilized powder at −80°C for long-term stability (2 years) or −20°C for short-term (1 year). In solution, avoid repeated freeze-thaw cycles to prevent hydrolysis .
  • pH Sensitivity:
    • Conduct accelerated degradation studies at pH 2–9 (37°C) to identify labile bonds. The amide group is prone to hydrolysis under strongly acidic/basic conditions .
  • Light Sensitivity:
    • Protect from UV light to prevent photodegradation of the methylpropanoyl moiety .

Advanced: What role does this compound play in modulating protein-ligand interactions, particularly in integrin or enzyme inhibition studies?

Answer:

  • Integrin α2β1 Inhibition:
    • Structural analogs (e.g., sulfonamide derivatives) show competitive binding to integrin receptors, validated via surface plasmon resonance (SPR) and IC50_{50} assays .
  • Enzyme Inhibition:
    • Use molecular docking (AutoDock Vina) to predict binding affinity to target enzymes like proteases. Follow up with kinetic assays (e.g., fluorogenic substrates) to measure KiK_i values .

Advanced: How can contradictions in biological activity data (e.g., conflicting IC50_{50}50​ values) be resolved for this compound?

Answer:

  • Source of Variability:
    • Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free vs. serum-containing media) can alter results .
  • Data Harmonization:
    • Normalize activity data using internal controls (e.g., staurosporine for cytotoxicity).
    • Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .

Advanced: What is the compound’s potential as a biomarker in oncology or metabolic studies?

Answer:

  • Metabolomic Profiling:
    • In NSCLC patients, analogs like N-(3-Indolylacetyl)-L-alanine correlate with poor prognosis. Use LC-MS/MS to quantify serum levels and establish cutoff values .
  • Mechanistic Studies:
    • Investigate its role in glycolysis or TCA cycle modulation via 13C^{13}C-isotope tracing in cancer cell lines .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • QSAR Modeling:
    • Train models on existing bioactivity data (e.g., IC50_{50}) using descriptors like polar surface area and LogD .
  • MD Simulations:
    • Simulate ligand-receptor binding (e.g., GROMACS) to identify critical hydrogen bonds (e.g., between the methylpropanoyl group and Arg residues) .

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